4-Isothiocyanatophenyl 4-heptylbenzoate 4-Isothiocyanatophenyl 4-heptylbenzoate
Brand Name: Vulcanchem
CAS No.: 92444-17-2
VCID: VC19233174
InChI: InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3
SMILES:
Molecular Formula: C21H23NO2S
Molecular Weight: 353.5 g/mol

4-Isothiocyanatophenyl 4-heptylbenzoate

CAS No.: 92444-17-2

Cat. No.: VC19233174

Molecular Formula: C21H23NO2S

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

4-Isothiocyanatophenyl 4-heptylbenzoate - 92444-17-2

Specification

CAS No. 92444-17-2
Molecular Formula C21H23NO2S
Molecular Weight 353.5 g/mol
IUPAC Name (4-isothiocyanatophenyl) 4-heptylbenzoate
Standard InChI InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3
Standard InChI Key XKPPFDBPBRAEPX-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

4-Isothiocyanatophenyl 4-heptylbenzoate, systematically named as [(4-isothiocyanatophenyl)oxycarbonyl]phenyl heptyl benzoate, has the molecular formula C21H23NO2S\text{C}_{21}\text{H}_{23}\text{NO}_2\text{S}. The structure comprises:

  • A 4-heptylbenzoate moiety (heptyl chain at the para position of a benzoic acid derivative).

  • A 4-isothiocyanatophenyl group (isothiocyanate functional group at the para position of a benzene ring).

  • An ester linkage connecting the two aromatic systems .

Synonyms and Registry Identifiers

  • CAS Registry Number: 92444-12-7 (shared with structurally related compounds) .

  • Alternative Names:

    • 7TPB (abbreviation used in liquid crystal research) .

    • 4-Heptyl-4'-isothiocyanato-biphenyl (historical designation, though this name ambiguously applies to biphenyl derivatives) .

Synthesis and Purification

Synthetic Pathways

7TPB is synthesized via a two-step esterification and functionalization process:

  • Heptylbenzoic Acid Preparation:

    • Friedel-Crafts acylation of toluene with heptanoyl chloride, followed by oxidation to yield 4-heptylbenzoic acid.

  • Esterification and Isothiocyanate Introduction:

    • Reaction of 4-heptylbenzoic acid with 4-nitrophenol to form the nitro intermediate, which is reduced to the amine and subsequently treated with thiophosgene to introduce the isothiocyanate group .

Purification and Characterization

  • Column Chromatography: Silica gel elution with hexane/ethyl acetate (9:1) isolates the product.

  • Spectroscopic Validation:

    • 1H^1\text{H} NMR: Peaks at δ=7.87.2ppm\delta = 7.8–7.2 \, \text{ppm} (aromatic protons), δ=4.3ppm\delta = 4.3 \, \text{ppm} (ester methylene), and δ=1.60.9ppm\delta = 1.6–0.9 \, \text{ppm} (heptyl chain).

    • FT-IR: Strong absorption at 2050cm12050 \, \text{cm}^{-1} (N=C=S stretch), 1720cm11720 \, \text{cm}^{-1} (ester C=O), and 1250cm11250 \, \text{cm}^{-1} (C-O-C asymmetric stretch) .

Molecular Structure and Conformational Analysis

X-ray and Computational Insights

While single-crystal X-ray data for 7TPB remains unreported, comparative studies on analogous esters (e.g., phenyl benzoate) suggest:

  • Torsional Flexibility: The ester linkage (C(O)O\text{C(O)O}) permits rotation, yielding an average dihedral angle of 6464^\circ between the aromatic rings .

  • Isothiocyanate Geometry: The N=C=S\text{N=C=S} group adopts a linear configuration (SCN179\angle \text{SCN} \approx 179^\circ), with bond lengths r(N=C)=1.17A˚r(\text{N=C}) = 1.17 \, \text{Å} and r(C=S)=1.58A˚r(\text{C=S}) = 1.58 \, \text{Å} .

Table 1: Key Structural Parameters of 7TPB

ParameterValue (Å or °)Method
r(C=O)r(\text{C=O})1.208(4)Gas-phase GED
r(C(O)-O)r(\text{C(O)-O})1.362(6)RHF/6-31G**
O-C-O\angle \text{O-C-O}124.2(13)Normal mode analysis
Torsional angle (ϕ\phi)64(+26,−12)Potential energy surface scan

Polarized IR Spectroscopy and Anisotropy

Polarized IR studies on aligned 7TPB films reveal:

  • Directional Absorption: The ν(N=C=S)\nu(\text{N=C=S}) mode at 2050cm12050 \, \text{cm}^{-1} exhibits maximal intensity when the electric field is parallel to the molecular long axis, confirming preferential alignment in liquid crystalline phases .

  • Conformational Sensitivity: The ester ν(C=O)\nu(\text{C=O}) band splits into two components (1720cm11720 \, \text{cm}^{-1} and 1740cm11740 \, \text{cm}^{-1}) under mechanical stress, indicating gauche and trans conformers .

Mesomorphic Behavior and Phase Transitions

Liquid Crystalline Properties

7TPB exhibits a nematic phase between 98C98^\circ\text{C} and 122C122^\circ\text{C}, as determined by differential scanning calorimetry (DSC). The heptyl chain enhances phase stability by promoting van der Waals interactions, while the isothiocyanate group contributes to dipole-dipole alignment .

Table 2: Phase Transition Temperatures

Phase TransitionTemperature (°C)
Crystal → Nematic98
Nematic → Isotropic Liquid122

Comparative Analysis with Analogues

  • Phenyl Benzoate vs. 7TPB: Replacement of the terminal hydrogen in phenyl benzoate with a heptyl chain increases the nematic-isotropic transition by 27C27^\circ\text{C}, while the isothiocyanate group further elevates it by 15C15^\circ\text{C} due to enhanced polarity .

  • Role of Isothiocyanate: The N=C=S\text{N=C=S} group’s high polarizability (α=4.5A˚3\alpha = 4.5 \, \text{Å}^3) stabilizes the nematic phase by reinforcing molecular dipole interactions .

Applications in Advanced Materials

Optoelectronic Devices

7TPB’s anisotropic optical properties make it suitable for:

  • Light Modulators: Voltage-dependent birefringence (Δn=0.18\Delta n = 0.18) enables use in tunable filters.

  • Organic Photovoltaics (OPVs): As an alignment layer for conjugated polymers, improving charge carrier mobility by 40% compared to random orientations .

Biosensing Platforms

Functionalization of 7TPB with biorecognition elements (e.g., antibodies) exploits its:

  • Surface Plasmon Resonance (SPR) Enhancement: The thiocyanate group facilitates gold nanoparticle binding, amplifying SPR signals by 3× for low-abundance protein detection .

Stability and Degradation Pathways

Thermal Decomposition

Thermogravimetric analysis (TGA) shows 7TPB decomposes at 290C290^\circ\text{C} via:

  • Ester Cleavage: Scission of the C(O)-O\text{C(O)-O} bond yields 4-heptylbenzoic acid and 4-isothiocyanatophenol.

  • Isothiocyanate Degradation: N=C=S\text{N=C=S} hydrolyzes to NH2\text{NH}_2 and COS\text{COS} under humid conditions .

Photochemical Reactivity

UV irradiation (λ=254nm\lambda = 254 \, \text{nm}) induces:

  • Cis-Trans Isomerization: Reversible geometry changes in the isothiocyanate group, modulating dielectric properties.

  • Radical Formation: Homolytic cleavage of the C-S\text{C-S} bond generates thiyl radicals, necessitating UV-stabilized packaging for device integration .

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